4-Methylumbelliferyl |A-Chitotetraose Tridecaacetate
Description
Systematic Nomenclature and IUPAC Designation
4-Methylumbelliferyl β-Chitotetraose Tridecaacetate is systematically named according to IUPAC guidelines as 4-methyl-7-[[O-3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]-2H-1-benzopyran-2-one . This nomenclature reflects the compound’s structural complexity, including:
- A 4-methylumbelliferyl fluorophore linked via a β-glycosidic bond.
- A chitotetraose backbone composed of four N-acetylglucosamine (GlcNAc) units.
- Thirteen acetyl groups distributed across hydroxyl and amino moieties of the chitooligosaccharide chain .
The CAS registry number 92574-74-8 uniquely identifies this compound in chemical databases .
Molecular Formula and Mass Spectrometric Profiling
The molecular formula of 4-Methylumbelliferyl β-Chitotetraose Tridecaacetate is C₆₀H₇₈N₄O₃₂ , with a calculated molecular weight of 1367.27 g/mol . Mass spectrometric analyses, typically conducted via electrospray ionization mass spectrometry (ESI-MS) , reveal characteristic fragmentation patterns:
- Base peak : m/z 1367.3 corresponding to the [M+H]⁺ ion.
- Secondary fragments at m/z 1305.2 (loss of acetyl group) and m/z 1243.1 (loss of two acetyl groups) .
The acetylation pattern significantly influences the mass profile, with the thirteen acetyl groups contributing 558.5 g/mol (40.8% of total mass) to the compound’s overall mass .
Crystallographic Analysis of Acetylated Chitooligosaccharide Backbone
X-ray crystallographic studies of 4-Methylumbelliferyl β-Chitotetraose Tridecaacetate reveal a distorted chair conformation in the chitotetraose backbone, stabilized by intramolecular hydrogen bonds and acetyl group interactions . Key structural features include:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 112.38 Å, c = 175.66 Å (hexagonal system) |
| Space group | P6₁22 |
| Resolution | 2.0 Å |
| R-factor | 0.242 |
The acetyl groups at C3, C4, and C6 positions induce steric hindrance, reducing conformational flexibility compared to non-acetylated chitotetraose . The 4-methylumbelliferyl moiety adopts a planar orientation relative to the carbohydrate backbone, facilitating fluorescence quenching upon enzymatic cleavage .
Comparative Structural Analysis with Native Chitotetraose
Structural contrasts between 4-Methylumbelliferyl β-Chitotetraose Tridecaacetate and native chitotetraose (GlcNAc)₄ highlight the impact of acetylation and fluorophore conjugation:
The acetyl groups disrupt the native β(1→4) glycosidic bond geometry , altering binding affinities for carbohydrate-active enzymes . For instance, human lysozyme exhibits a 10-fold lower catalytic efficiency toward the acetylated derivative compared to native chitotetraose due to steric clashes with the acetylated GlcNAc units .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H78N4O32/c1-23-17-44(78)89-39-18-37(15-16-38(23)39)88-57-45(61-24(2)65)54(85-34(12)75)50(41(90-57)20-80-29(7)70)94-59-47(63-26(4)67)56(87-36(14)77)52(43(92-59)22-82-31(9)72)96-60-48(64-27(5)68)55(86-35(13)76)51(42(93-60)21-81-30(8)71)95-58-46(62-25(3)66)53(84-33(11)74)49(83-32(10)73)40(91-58)19-79-28(6)69/h15-18,40-43,45-60H,19-22H2,1-14H3,(H,61,65)(H,62,66)(H,63,67)(H,64,68)/t40-,41-,42-,43-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRJAKDAXZFDFL-AFQHYASXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H78N4O32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858106 | |
| Record name | PUBCHEM_71750657 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92574-74-8 | |
| Record name | PUBCHEM_71750657 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Glycosylation of Chitotetraose
The chitotetraose core is constructed via sequential glycosylation of N-acetylglucosamine (GlcNAc) units. Key steps include:
-
Protecting Group Strategy : Acetyl groups are used to mask hydroxyl and amine functionalities during synthesis. The tridecaacetate designation indicates 13 acetyl groups distributed across the four GlcNAc units and the 4-MU moiety.
-
Glycosyl Donors : Peracetylated GlcNAc trichloroacetimidates serve as donors, activated by trimethylsilyl triflate (TMSOTf) in anhydrous dichloromethane.
-
Coupling Efficiency : Each glycosylation achieves 70–85% yield, with side products arising from incomplete stereocontrol (α/β mixtures). High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is used for purification.
Table 1: Glycosylation Reaction Conditions
| Step | Donor | Acceptor | Activator | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | GlcNAc-imidate | 4-MU | TMSOTf | CH₂Cl₂ | 78 |
| 2 | GlcNAc-imidate | GlcNAc-4-MU | TMSOTf | CH₂Cl₂ | 82 |
| 3 | GlcNAc-imidate | Chitobiose-4-MU | TMSOTf | CH₂Cl₂ | 75 |
| 4 | GlcNAc-imidate | Chitotriose-4-MU | TMSOTf | CH₂Cl₂ | 68 |
Introduction of the 4-Methylumbelliferyl Group
The 4-MU fluorophore is introduced at the reducing end via a Koenigs-Knorr reaction:
-
Activation : Peracetylated 4-MU is treated with hydrogen bromide in acetic acid to form the glycosyl bromide.
-
Coupling : The bromide reacts with the hydroxyl group of the terminal GlcNAc unit in the presence of silver carbonate (Ag₂CO₃), yielding the α-configured glycoside.
-
Challenges : Competing β-anomer formation (15–20%) necessitates silica gel chromatography for isolation.
Enzymatic Synthesis Approaches
Chitinase-Catalyzed Transglycosylation
Partially deacetylated chitooligosaccharides serve as substrates for chitinases (e.g., Serratia marcescens ChiB):
-
Reaction Conditions : 50 mM phosphate buffer (pH 6.0), 30°C, 24 h.
-
Product Analysis : Fluorescence spectroscopy (ex: 360 nm, em: 450 nm) confirms 4-MU release upon enzymatic hydrolysis.
-
Limitations : Low yields (<30%) due to hydrolysis dominance over transglycosylation.
Purification and Characterization
Chromatographic Techniques
-
Size-Exclusion Chromatography : Sephadex LH-20 in methanol removes unreacted 4-MU and oligosaccharide fragments.
-
Reverse-Phase HPLC : C18 column with acetonitrile/water gradients (20→60% over 30 min) resolves α- and β-anomers.
Table 2: Physical Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 1367.3 g/mol | ESI-MS ([M+Na]⁺: 1390.3) |
| Optical Rotation | +42° (c = 1, CHCl₃) | Polarimetry |
| Melting Point | 198–202°C (dec.) | Differential Scanning Calorimetry |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl |A-Chitotetraose Tridecaacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetylated sites, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the replacement of acetyl groups with other functional groups.
Scientific Research Applications
Overview
4-Methylumbelliferyl β-Chitotetraose Tridecaacetate is a synthetic compound primarily utilized as a fluorogenic substrate in biochemical assays, particularly for studying chitinase enzymes. Its ability to produce a fluorescent product upon enzymatic hydrolysis makes it invaluable in various scientific research applications.
Chitinase Activity Assays
The primary application of 4-Methylumbelliferyl β-Chitotetraose Tridecaacetate is in the assessment of chitinase activity. Chitinases are enzymes that degrade chitin, a structural component found in fungal cell walls and arthropod exoskeletons. By measuring the fluorescence produced during the hydrolysis of this compound, researchers can quantify chitinase activity across various biological samples, including those from plants, fungi, and bacteria.
Enzyme Kinetics Studies
Research involving this compound aids in understanding the kinetics and mechanisms of chitinases from different sources. By modifying the compound and observing changes in enzymatic activity, scientists can gain insights into enzyme specificity and efficiency.
Biotechnological Applications
The study of chitinases has significant implications in biotechnology and agriculture. For instance, understanding how these enzymes function can lead to developments in biopesticides or biofertilizers that exploit natural chitin degradation processes to enhance crop health and yield.
Microbial Interactions
By using this compound, researchers can explore microbial interactions involving chitinolytic bacteria and fungi. This is particularly relevant in ecological studies where the role of these organisms in nutrient cycling and soil health is investigated.
Case Studies
Several studies have highlighted the effectiveness of this compound in various research contexts:
- Case Study on Chitinase Characterization : Researchers utilized this compound to characterize chitinases from Fusarium oxysporum, demonstrating its utility in assessing enzyme activity in pathogenic fungi.
- Case Study on Soil Microbiology : A study focused on soil microbial communities revealed how different bacterial strains utilize this substrate, providing insights into their ecological roles and interactions within soil ecosystems.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl |A-Chitotetraose Tridecaacetate involves its interaction with specific enzymes and metabolic pathways. The compound is often used as a substrate in enzymatic assays, where it undergoes hydrolysis to release 4-Methylumbelliferone, which can be detected by its fluorescence. This property makes it a valuable tool for studying enzyme kinetics and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s uniqueness lies in its chitotetraose backbone and 13 acetyl groups , distinguishing it from shorter-chain or less-acetylated analogs. Key comparisons include:
*Estimated based on empirical formula in related compounds .
Key Research Findings
Enzyme Specificity: The tridecaacetate derivative’s extended chitotetraose chain and high acetylation make it selective for processive enzymes (e.g., exo-chitinases), whereas shorter analogs like the triacetyl-chitotrioside (3 sugar units) are cleaved by non-processive enzymes (e.g., β-N-acetylhexosaminidase) . Compared to 4-MU-β-D-N-acetylglucosamine (monomeric substrate), the tetraose derivative exhibits ~10-fold lower $ K_m $ values in chitinase assays due to multivalent binding .
Solubility and Reactivity :
- The 13 acetyl groups in the tridecaacetate improve solubility in dimethyl sulfoxide (DMSO) and acetonitrile, critical for high-throughput assays . In contrast, less-acetylated analogs (e.g., 4-MU-β-D-N-acetylglucosamine) require aqueous buffers, limiting compatibility with organic solvent-tolerant enzymes .
Fluorescence Properties :
- All 4-MU derivatives share similar fluorescence profiles, but hydrolysis rates vary. For example, the tridecaacetate’s hydrolysis by Serratia marcescens chitinase releases 4-MU 40% faster than the triacetyl-chitotrioside due to optimized enzyme-substrate binding .
Commercial Availability and Cost: The tridecaacetate is significantly costlier (e.g., $490/mg) compared to monomeric 4-MU substrates (e.g., $11–$60/mg), reflecting its complex synthesis and niche applications .
Mechanistic Insights from Structural Analysis
- Steric Effects : The tridecaacetate’s acetyl clusters create steric hindrance, requiring enzymes with deep substrate-binding clefts (e.g., family GH18 chitinases) .
- Hydrogen Bonding : The chitotetraose backbone forms hydrogen bonds with conserved catalytic residues (e.g., Glu/Tyr in chitinases), while acetyl groups stabilize hydrophobic interactions .
Biological Activity
4-Methylumbelliferyl α-chitotetraose tridecaacetate is a synthetic derivative of chitooligosaccharides, which are known for their biological activities, including enzyme substrates in various biochemical assays. This compound serves as a fluorogenic substrate for chitinase, an enzyme that catalyzes the hydrolysis of chitin, a polysaccharide found in the exoskeletons of crustaceans and insects, as well as in fungal cell walls. Understanding the biological activity of this compound is essential for its application in research and industry.
- Chemical Name : 4-Methylumbelliferyl α-chitotetraose tridecaacetate
- CAS Number : 53643-12-2
- Molecular Formula : C₁₈H₃₃N₁₁O₂₄
- Appearance : White solid
- Solubility : Soluble in organic solvents and water at specific pH levels.
The biological activity of 4-Methylumbelliferyl α-chitotetraose tridecaacetate primarily arises from its ability to serve as a substrate for chitinases. Upon enzymatic cleavage, it releases methylumbelliferone, a fluorescent compound that can be quantitatively measured. This property is exploited in various assays to determine chitinase activity in different biological samples.
Reaction Scheme
The general reaction can be represented as follows:
Biological Applications
-
Chitinase Activity Assays : The compound is used extensively in assays to measure chitinase activity in various biological contexts, including:
- Bronchoalveolar lavage samples to assess lung function and disease.
- Human gastric juice to study digestive processes.
- Extracts from marine organisms such as Greenshell mussels and fungi like Fusarium oxysporum.
- Research Studies : In studies focusing on the role of chitinases in plant-pathogen interactions, this substrate facilitates the measurement of enzyme activity, providing insights into plant defense mechanisms.
Data Table: Summary of Biological Activity
Case Study 1: Chitinase Activity in Lung Disease
A study investigated the role of chitinases in patients with chronic obstructive pulmonary disease (COPD). Using 4-Methylumbelliferyl α-chitotetraose tridecaacetate as a substrate, researchers measured elevated chitinase activity in bronchoalveolar lavage fluid compared to healthy controls. This finding suggests a potential biomarker for lung inflammation and disease progression.
Case Study 2: Gastrointestinal Health
In another research project, the substrate was utilized to evaluate chitinase activity in human gastric juice. The results indicated that higher enzymatic activity was associated with certain gastrointestinal disorders, highlighting its potential diagnostic utility.
Q & A
Q. What are the primary experimental applications of 4-Methylumbelliferyl β-Chitotetraose Tridecaacetate in enzymology?
This compound is a fluorogenic substrate widely used to measure enzymatic activity, particularly for hydrolytic enzymes like chitinases or proteasomes. Its β-chitotetraose backbone is acetylated, and cleavage by specific enzymes releases the fluorescent 4-methylumbelliferone (4-MU), enabling real-time quantification via fluorometry at excitation/emission wavelengths of 360/450 nm. Experimental setups often involve kinetic assays under controlled pH and temperature, with fluorescence intensity calibrated against 4-MU standards .
Q. How should researchers prepare and store stock solutions of this compound to ensure reproducibility?
Dissolve the substrate in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile to avoid premature hydrolysis. Stock concentrations (e.g., 10 mM) should be aliquoted and stored at -20°C in light-protected vials. Prior to use, dilute in assay buffer (e.g., Tris-HCl, pH 7.5) and confirm solubility via centrifugation or filtration. Stability tests under storage conditions are recommended to verify activity over time .
Q. What controls are essential when using this substrate in fluorogenic assays?
Include:
- Negative controls : Reactions without enzyme to assess non-specific hydrolysis.
- Blank controls : Substrate-free mixtures to account for background fluorescence.
- Inhibitor controls : Co-incubation with enzyme-specific inhibitors (e.g., allosamidin for chitinases) to confirm specificity. Calibration curves with 4-MU standards (0–100 µM) are critical for quantitative analysis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for kinetic studies using this substrate?
Perform pilot experiments to determine:
- Substrate saturation curves : Vary substrate concentrations (e.g., 0.1–10× Km) to identify linear ranges.
- pH and temperature profiles : Test buffers across pH 4–9 and temperatures (25–37°C) to align with enzyme activity.
- Ionic strength effects : Adjust salt concentrations (e.g., NaCl, CaCl₂) to mimic physiological or extreme conditions. Data should be analyzed using Michaelis-Menten or Lineweaver-Burk plots, with statistical validation of replicates .
Q. How should contradictory kinetic data (e.g., non-linear hydrolysis rates) be troubleshooted?
Potential causes and solutions:
- Substrate aggregation : Centrifuge dissolved substrate before use or add detergents (e.g., 0.01% Triton X-100).
- Enzyme instability : Pre-incubate enzyme with stabilizing agents (e.g., BSA, glycerol).
- Fluorescence quenching : Test assay components (e.g., metal ions, inhibitors) for interference using spiked 4-MU standards. Validate findings with orthogonal methods, such as HPLC or mass spectrometry, to confirm hydrolysis products .
Q. What strategies validate the specificity of 4-Methylumbelliferyl β-Chitotetraose Tridecaacetate for target enzymes?
- Competitive inhibition assays : Use structurally related substrates (e.g., non-acetylated chitooligosaccharides) to test competitive binding.
- Mutagenesis studies : Compare activity against enzyme mutants with altered active sites.
- Cross-reactivity screens : Test substrate against unrelated enzymes (e.g., lipases, esterases) to rule out off-target cleavage. Combine with structural modeling (e.g., docking simulations) to correlate substrate-enzyme interactions .
Key Data for Experimental Design
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₆₀H₇₈N₄O₃₂ | |
| CAS Number | 92574-74-8 | |
| Fluorescence Detection Range | Ex: 360 nm, Em: 450 nm | |
| Recommended Storage | -20°C in anhydrous DMSO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
